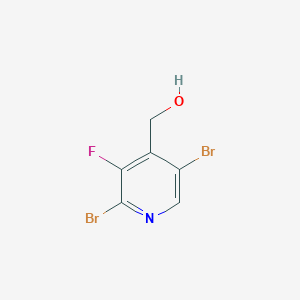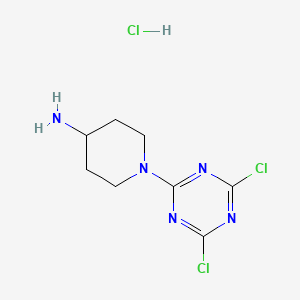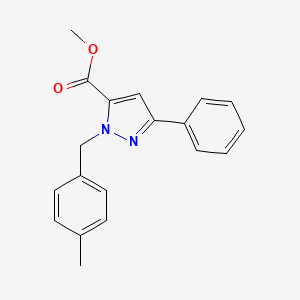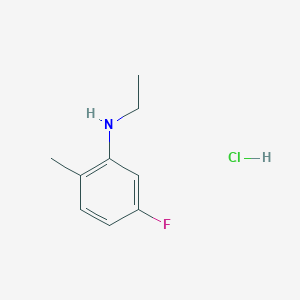![molecular formula C10H8N4S B1436435 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 83515-26-8](/img/structure/B1436435.png)
6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Vue d'ensemble
Description
“6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the CAS Number: 83515-26-8. It has a molecular weight of 216.27 and its IUPAC name is the same as the common name . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15) and the InChI key is LUORUVIRDVFHRU-UHFFFAOYSA-N .Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
The compound 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety has been used as an iron chelator in cancer therapy .
Methods of Application
A novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 .
Results or Outcomes
The compound 3k displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 with IC50 values of 0.59, 0.86, 1.31, and 0.92 μM, respectively . It selectively bound to ferrous ions, but not to ferric ions, and addition of Fe2+ abolished the cytotoxicity of 3k .
Synthesis of Novel Compounds
Specific Scientific Field
Summary of the Application
The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems led to a series of structurally novel compounds .
Methods of Application
The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Results or Outcomes
The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
Iron Chelation in Cancer Therapy
Specific Scientific Field
Summary of the Application
The compound 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety has been used as an iron chelator in cancer therapy .
Methods of Application
A novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 .
Results or Outcomes
The compound 3k displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 with IC50 values of 0.59, 0.86, 1.31, and 0.92 μM, respectively . It selectively bound to ferrous ions, but not to ferric ions, and addition of Fe2+ abolished the cytotoxicity of 3k .
Medicinal Applications of Indole-Containing Metal Complexes
Specific Scientific Field
Summary of the Application
Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
Methods of Application
Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .
Results or Outcomes
The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .
Iron Chelation in Cancer Therapy
Specific Scientific Field
Summary of the Application
The compound 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety has been used as an iron chelator in cancer therapy .
Methods of Application
A novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 .
Results or Outcomes
The compound 3k displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 with IC 50 values of 0.59, 0.86, 1.31 and 0.92 μM, respectively, and had lower cytotoxicity against HEK293 than VLX600 . Further investigations revealed that unlike VLX600, compound 3k selectively bound to ferrous ions, but not to ferric ions, and addition of Fe 2+ abolished the cytotoxicity of 3k .
Medicinal Applications of Indole-Containing Metal Complexes
Specific Scientific Field
Summary of the Application
Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
Methods of Application
Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .
Results or Outcomes
The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .
Safety And Hazards
Propriétés
IUPAC Name |
6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORUVIRDVFHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356519 | |
| Record name | STK508880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
CAS RN |
83515-26-8 | |
| Record name | STK508880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



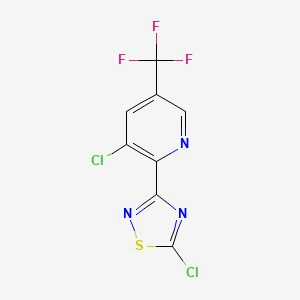
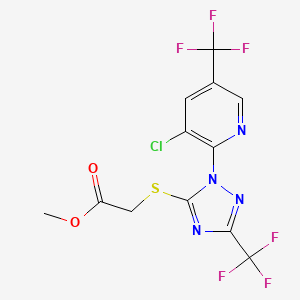
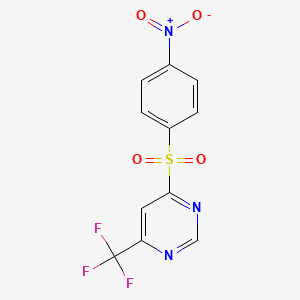
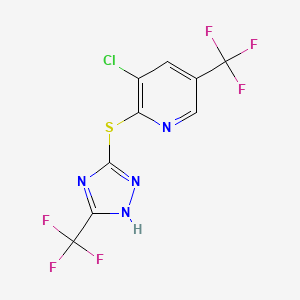
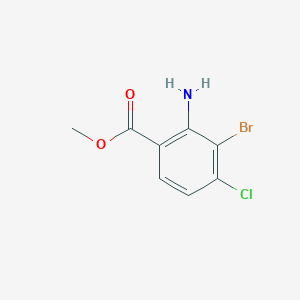
![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)
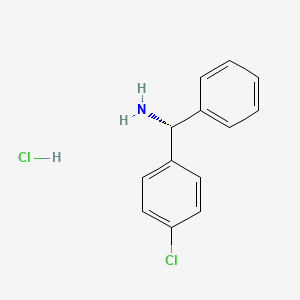
![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)
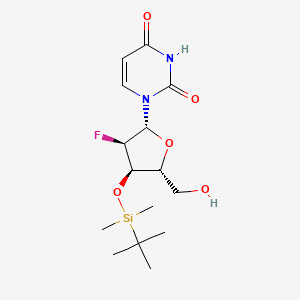
![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)
